N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
Overview
Description
N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core linked to a chlorophenyl group and a methylbenzohydrazide moiety, contributes to its potential as a therapeutic agent.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle.
Mode of Action
The compound likely interacts with its target through ATP-competitive inhibition . This means it competes with ATP for binding to the kinase active site, preventing the phosphorylation of substrate proteins and thus inhibiting the activity of the kinase .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle progression , particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . The degree of lipophilicity of these compounds allows them to easily diffuse into cells .
Result of Action
The inhibition of CDK2 can lead to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This can result in the inhibition of tumor growth, as seen in preclinical models .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its ability to cross cell membranes and reach its intracellular targets . Additionally, the compound’s stability can be influenced by factors such as pH and temperature, which can affect its shelf-life and effectiveness .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide are largely attributed to its interactions with various biomolecules. For instance, it has been found to exhibit inhibitory activity against certain cancer cell lines . This suggests that the compound may interact with key enzymes and proteins involved in cell proliferation and survival.
Cellular Effects
N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has been shown to have significant effects on various types of cells. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its observed anticancer activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide typically involves a multi-step process:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and 2-chlorobenzonitrile, under basic conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrazide Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with 4-methylbenzohydrazide. This step typically involves refluxing the intermediate with the hydrazide in a suitable solvent like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the hydrazide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide oxides, while substitution
Properties
IUPAC Name |
N'-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c1-12-6-8-13(9-7-12)19(27)25-24-17-14-10-23-26(18(14)22-11-21-17)16-5-3-2-4-15(16)20/h2-11H,1H3,(H,25,27)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPUTSMFMZQVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.